Cas no 1706446-58-3 (5-(4-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester)
5-(4-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester
- 1H-Pyrrole-2-carboxylic acid, 5-[(4-methoxyphenyl)methyl]-, methyl ester
-
- Inchi: 1S/C14H15NO3/c1-17-12-6-3-10(4-7-12)9-11-5-8-13(15-11)14(16)18-2/h3-8,15H,9H2,1-2H3
- InChI Key: ZEDPETBQEAPDHK-UHFFFAOYSA-N
- SMILES: N1C(CC2=CC=C(OC)C=C2)=CC=C1C(OC)=O
5-(4-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508163-1g |
Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate |
1706446-58-3 | 97% | 1g |
$*** | 2023-03-30 |
5-(4-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 5-(4-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester
5-(4-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester: A Comprehensive Overview
5-(4-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester, also known by its CAS registry number 1706446-58-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrrole derivatives, which are widely studied for their unique chemical properties and potential applications in drug development. The structure of this compound features a pyrrole ring substituted with a methoxybenzyl group at the 5-position and a methyl ester group at the 2-position, making it a versatile molecule for various chemical modifications and functionalizations.
The synthesis of 5-(4-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester typically involves multi-step organic reactions, including nucleophilic substitutions, reductions, and esterifications. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yields. Researchers have also explored the use of microwave-assisted synthesis and continuous flow reactors to streamline the production process, which is particularly important for scaling up to industrial levels.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules with bioactive properties. For instance, studies have shown that pyrrole derivatives can exhibit anti-inflammatory, antioxidant, and anticancer activities. The presence of the methoxy group in the benzyl substituent enhances the molecule's solubility and bioavailability, making it an attractive candidate for drug delivery systems. Moreover, the methyl ester group can be easily converted into other functional groups, such as acids or amides, allowing for further chemical diversification.
In terms of material science, 5-(4-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester has been investigated as a precursor for polymeric materials with tailored electronic properties. The pyrrole ring's conjugated system contributes to the material's conductivity and stability, which are desirable traits for applications in organic electronics and sensors. Recent research has focused on incorporating this compound into conducting polymers for use in flexible electronics and energy storage devices.
The chemical stability of this compound is another area of active research. Studies have demonstrated that the molecule exhibits good thermal stability under mild conditions, but its behavior under harsher conditions requires further investigation. Understanding its degradation pathways is crucial for optimizing its storage and transportation conditions, ensuring its reliability as a reagent in various industrial processes.
In conclusion, 5-(4-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester represents a valuable compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for further exploration in drug development, materials science, and chemical synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both academic and industrial efforts.
1706446-58-3 (5-(4-Methoxy-benzyl)-1H-pyrrole-2-carboxylic acid methyl ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)